(1S,3R)-3-Aminocyclopentanol hydrochloride
CAS No.: 1259436-59-3
Cat. No.: VC0150896
Molecular Formula: C5H12ClNO
Molecular Weight: 137.607
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1259436-59-3 |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.607 |
| IUPAC Name | (1S,3R)-3-aminocyclopentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
| Standard InChI Key | SGKRJNWIEGYWGE-JBUOLDKXSA-N |
| SMILES | C1CC(CC1N)O.Cl |
Introduction
Chemical Properties
Structure and Stereochemistry
(1S,3R)-3-Aminocyclopentanol hydrochloride features a cyclopentane ring backbone with two functional groups: a hydroxyl group at position 1 with S-configuration and an amino group at position 3 with R-configuration. The hydrochloride salt form results from the protonation of the amino group with hydrochloric acid, creating a positively charged ammonium group paired with a chloride counterion.
The specific stereochemistry is crucial for its applications, as different stereoisomers (such as the 1S,3S or 1R,3S variants) demonstrate different chemical reactivities and biological activities. The stereochemical purity is typically characterized through chiral HPLC analysis and polarimetric measurements.
Physical and Chemical Characteristics
Table 1: Key Physical and Chemical Properties of (1S,3R)-3-Aminocyclopentanol Hydrochloride
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₅H₁₂ClNO | Includes HCl salt |
| Molecular Weight | 137.61 g/mol | Calculated based on atomic weights |
| Physical Appearance | White crystalline solid | Typical for amino alcohol hydrochlorides |
| Solubility | Highly soluble in water | Due to ionic nature of hydrochloride salt |
| Melting Point | ~175-185°C | Estimated based on similar compounds |
| LogP | Approximately -0.9 | Indicating moderate hydrophilicity |
The compound demonstrates chemical reactivity typical of amino alcohols. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, and other transformations. The presence of the hydrochloride salt increases water solubility but reduces solubility in non-polar organic solvents.
Synthesis Methods
General Synthetic Approaches
Several approaches can be employed to synthesize (1S,3R)-3-Aminocyclopentanol hydrochloride with the required stereochemical control:
-
Stereoselective reduction of 3-aminocyclopentanone derivatives
-
Resolution of racemic mixtures using chiral auxiliaries or enzymatic methods
-
Stereoselective functionalization of cyclopentene derivatives
-
Adaptation of synthetic routes used for stereoisomers with appropriate modifications
| Step | Process | Key Reagents | Conditions | Comments |
|---|---|---|---|---|
| 1 | Hetero Diels-Alder reaction | Cyclopentadiene, tert-butyl nitrosyl carbonate, copper chloride | 20-30°C, 12h | Forms bicyclic intermediate |
| 2 | Selective reduction | Zinc powder, acetic acid | Room temperature | Reduces N-O bonds |
| 3 | Enzymatic resolution | Alternative lipase or different chiral catalyst than in patent | Mild conditions | Critical for obtaining correct stereochemistry |
| 4 | Hydrogenation | Palladium on carbon, H₂ | Room temperature, atmospheric pressure | Reduces double bond |
| 5 | Deprotection | Lithium hydroxide, methanol | 25°C, 12h | Removes protecting groups |
| 6 | Salt formation | Acetyl chloride, isopropanol | 0-25°C | Forms hydrochloride salt |
The critical difference for obtaining the (1S,3R) isomer rather than the (1R,3S) isomer described in the patent would involve selecting appropriate enzymes or catalysts in the resolution step to favor the formation of the desired stereochemistry.
Biological Activity
Mechanism of Action
(1S,3R)-3-Aminocyclopentanol hydrochloride's biological activity is likely mediated through multiple mechanisms:
-
Hydrogen bonding interactions: Both the hydroxyl and amino groups can form hydrogen bonds with biological targets such as proteins and nucleic acids
-
Electrostatic interactions: The protonated amino group can interact with negatively charged regions of biological molecules
-
Stereochemical recognition: The specific 3D arrangement allows for selective binding to enzymes or receptors that recognize this particular stereochemistry
The compound's relatively small size and rigid cyclopentane ring structure may allow it to access binding pockets in enzymes that larger molecules cannot reach.
| Activity Type | Target System | Potential Applications | Evidence Base |
|---|---|---|---|
| Enzyme Inhibition | Nucleotide metabolism enzymes | Antiviral or anticancer therapies | Similar compounds show inhibition of nucleotide processing enzymes |
| Receptor Modulation | Neurological receptors | CNS disorders | Amino alcohols often interact with neurotransmitter systems |
| Metabolic Regulation | Cellular metabolic pathways | Metabolic disorders | Cyclopentanol derivatives can influence metabolic enzymes |
While specific data for (1S,3R)-3-Aminocyclopentanol hydrochloride is limited, similar compounds in the amino alcohol class have demonstrated these activities, suggesting potential therapeutic applications worthy of further investigation.
Research Applications
Pharmaceutical Intermediates
The compound serves as a valuable chiral building block in pharmaceutical synthesis due to its defined stereochemistry and bifunctional nature. Its applications include:
-
Synthesis of more complex drug candidates where stereochemistry is critical
-
Development of enzyme inhibitors where the cyclopentanol scaffold provides a rigid framework
-
Creation of peptidomimetics where the amino alcohol functionality mimics peptide bonds
-
Production of antiviral agents, including integrase inhibitors
Analytical and Reference Standards
(1S,3R)-3-Aminocyclopentanol hydrochloride is used as:
-
A reference standard for analytical method development
-
A probe for studying stereochemical effects in biological systems
-
A model compound for investigating structure-activity relationships
-
A standard for chiral separation techniques
Table 4: Research Applications and Their Requirements
| Application | Required Purity | Key Properties Utilized | Research Value |
|---|---|---|---|
| Pharmaceutical synthesis | ≥98% with high ee | Defined stereochemistry, functional groups | Building block for complex molecules |
| Enzyme studies | ≥95% | Specific 3D structure | Probing enzyme active sites |
| Analytical standards | ≥99% | Stability, definable chromatographic properties | Method development and validation |
| Structure-activity studies | ≥95% with defined stereochemistry | Specific conformation | Understanding molecular recognition |
Comparative Analysis
Comparison with Stereoisomers
Table 5: Comparison of (1S,3R)-3-Aminocyclopentanol Hydrochloride with Its Stereoisomers
The differences between these stereoisomers are particularly important in biological systems, where enzymes and receptors may interact selectively with specific stereochemical configurations.
Comparison with Related Compounds
The properties of (1S,3R)-3-Aminocyclopentanol hydrochloride can be better understood by comparing it with structurally related compounds:
Table 6: Comparison with Related Compounds
| Compound | Structural Relationship | Key Differences | Differential Applications |
|---|---|---|---|
| 3-Aminocyclopentanol | Parent compound (non-salt form) | Lower water solubility, free base form | Organic synthesis applications |
| (1S,3S)-3-Aminocyclopentanol HCl | Diastereomer | Different biological activity profile | Alternative pharmaceutical applications |
| 3-Aminocyclopentanone | Oxidized variant | More reactive carbonyl group | Precursor in synthesis |
| Cyclopentanol | Lacks amino group | Simpler structure, different reactivity | Organic solvent, simpler applications |
Future Research Directions
Research on (1S,3R)-3-Aminocyclopentanol hydrochloride could profitably expand in several directions:
-
Development of more efficient stereoselective synthesis methods with higher yields
-
Investigation of specific biological targets where the compound's stereochemistry provides unique advantages
-
Exploration of derivatization to create libraries of compounds for drug discovery
-
Comparative studies with other stereoisomers to establish clear structure-activity relationships
-
Application in asymmetric synthesis as a chiral auxiliary or catalyst
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume